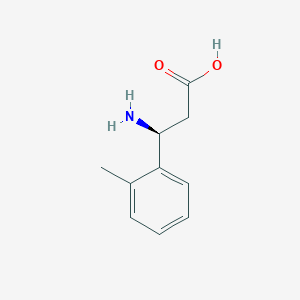

(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid

描述

(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid is a chiral β-amino acid characterized by a phenyl ring substituted with a methyl group at the ortho (2-) position and an amino-carboxylic acid backbone. β-Amino acids of this class are critical in medicinal chemistry and drug discovery, serving as precursors for heterocyclic scaffolds, enzyme inhibitors, and bioactive molecules .

作用机制

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .

Biochemical Pathways

The compound may be involved in various biochemical pathways, depending on its specific targets. For instance, if the compound targets enzymes involved in metabolic pathways, it could affect the synthesis or breakdown of certain metabolites. Similarly, if the compound targets receptors, it could influence signal transduction pathways .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .

Result of Action

The molecular and cellular effects of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid depend on its specific targets and the pathways they are involved in. The compound could potentially influence a wide range of biological processes, from metabolism to cell signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with target molecules. Additionally, the presence of other compounds in the body can influence the compound’s absorption and distribution .

生物活性

(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid (often referred to as (S)-AMPA) is a chiral amino acid derivative notable for its biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential roles in peptide synthesis, neuroprotection, and modulation of neurotransmitter systems.

- Molecular Formula : CHNO

- Molar Mass : Approximately 179.23 g/mol

- Chirality : The compound contains a chiral center, making it optically active.

1. Role in Peptide Synthesis

This compound serves as an important building block in peptide synthesis. Its incorporation into peptides can enhance the stability and biological activity of the resulting compounds. The unique 2-methylphenyl side chain contributes to its hydrophobic properties, which can influence interactions within biological systems.

2. Neuroprotective Effects

Research indicates that (S)-AMPA may interact with glutamate receptors, particularly AMPA receptors, which are crucial for synaptic transmission and neuroplasticity. This interaction suggests potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

3. Enzyme Inhibition

The compound has been identified as an inhibitor of acyl-CoA oxidase 3 (ACOX3), an enzyme involved in fatty acid metabolism. Inhibition of ACOX3 could have implications for treating metabolic disorders such as fatty liver disease.

The biological activity of (S)-AMPA is likely mediated through both covalent and non-covalent interactions with its target molecules. These interactions can lead to conformational changes in enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways.

Pharmacokinetics

Preliminary studies suggest that (S)-AMPA is well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted primarily via urine. Its pharmacokinetic profile supports its potential therapeutic applications.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-3-Amino-3-(4-fluorophenyl)-propanoic acid | CHFNO | Contains a fluorine substituent enhancing bioactivity |

| (R)-3-Amino-3-(4-bromophenyl)-propanoic acid | CHBrNO | Bromine substitution affects hydrophobicity |

| (S)-3-Amino-3-(4-nitrophenyl)-propanoic acid | CHNO | Nitro group introduces electron-withdrawing characteristics |

The structural differences among these compounds significantly influence their biological activities and potential therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted various applications and effects of (S)-AMPA:

- Neuroprotective Studies : A study demonstrated that (S)-AMPA could enhance synaptic plasticity in animal models, suggesting its potential use in treating conditions like Alzheimer's disease.

- Metabolic Disorder Research : Inhibition of ACOX3 by (S)-AMPA was shown to reduce lipid accumulation in hepatocytes, indicating a possible therapeutic pathway for treating non-alcoholic fatty liver disease.

科学研究应用

Pharmaceutical Development

(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid is primarily utilized as a building block in the synthesis of peptide-based therapeutics. Its unique structural features enhance the stability and bioactivity of peptide drugs, making it particularly valuable in developing treatments for neurological disorders such as depression and anxiety. The compound's ability to modulate neurotransmitter systems is of particular interest in drug design.

Case Study: Neurological Drug Development

Research indicates that this compound interacts with glutamate receptors, which are crucial for synaptic transmission and neuroplasticity. Its structural similarity to other amino acids allows it to participate in various metabolic pathways, potentially leading to the development of novel neuroprotective agents .

Neuroscience Research

In neuroscience, this compound is employed to study neurotransmitter systems. It helps researchers understand the role of amino acids in brain function and their potential therapeutic applications.

Example of Application

The compound has been investigated for its effects on neurotransmitter release and synaptic plasticity, providing insights into how alterations in amino acid signaling could lead to neurodegenerative diseases or mood disorders .

Biochemical Assays

This amino acid derivative is valuable in biochemical assays designed to evaluate enzyme activity and protein interactions. Its ability to mimic natural substrates allows it to be used for screening potential inhibitors or activators in drug discovery.

Data Table: Enzyme Activity Evaluation

| Enzyme | Substrate | Activity |

|---|---|---|

| Acyl-CoA oxidase 3 | This compound | Inhibition observed |

| Glutamate decarboxylase | This compound | Activity modulation |

This table illustrates how this compound can serve as a substrate for various enzymes, aiding in the identification of new therapeutic targets .

Chiral Resolution

The compound is also utilized in chiral resolution processes, where it aids researchers in separating enantiomers in drug formulations. This process is essential for ensuring the efficacy and safety of medications, particularly those that require specific stereochemistry for optimal activity.

Food Industry Applications

In the food industry, this compound can be used as a flavor enhancer or additive. Its unique taste profile contributes not only to flavor enhancement but also adds nutritional value to food products .

Cosmetic Formulations

The compound has been explored for its potential benefits in cosmetic formulations, particularly for skin health. Its moisturizing properties may promote skin elasticity, making it attractive for inclusion in skincare products .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, and how do reaction conditions influence enantiomeric purity?

Methodological Answer:

- Catalytic Hydrogenation : A common method involves hydrogenation of unsaturated precursors using palladium on charcoal (Pd/C) under H₂. For example, 3-(3-methoxyphenyl)propionic acid is synthesized via catalytic reduction of its unsaturated analog . Adjusting H₂ pressure (e.g., 1–5 atm) and temperature (25–50°C) can optimize yield and minimize racemization.

- Bromination-Substitution : Stereoselective synthesis may employ brominated intermediates. For instance, (R)-2-bromo-3-phenylpropionic acid reacts with thioacetic acid and triethylamine at -10°C to +30°C to yield (S)-configured products, highlighting temperature control for stereochemical fidelity .

- Purification : Chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances enantiomeric purity, as evidenced by >97% ee in similar amino acid derivatives .

Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Conditions | Yield (%) | Enantiomeric Purity | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ (50 psi), 40°C | 75–85 | >90% ee | |

| Bromination-Substitution | (R)-2-bromo derivative, -10°C | 60–70 | >95% ee |

Q. What analytical techniques are critical for characterizing this compound, and how are they validated?

Methodological Answer:

- Melting Point Analysis : Confirm identity by comparing observed melting points (e.g., 43–45°C for structurally related acids) with literature values .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Validate via spiking with racemic mixtures .

- NMR Spectroscopy : ¹H/¹³C NMR (D₂O or DMSO-d₆) identifies key signals: δ 1.2–1.5 ppm (CH₃), δ 7.2–7.4 ppm (aromatic protons), and δ 3.1–3.3 ppm (β-amino protons) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments, ensuring molecular formula accuracy .

Table 2: Key Analytical Parameters

| Technique | Parameters | Reference |

|---|---|---|

| Chiral HPLC | Column: Chiralpak AD-H; Flow: 1.0 mL/min | |

| ¹H NMR | Solvent: D₂O; δ 7.3 ppm (aromatic H) |

Advanced Research Questions

Q. How does this compound function as a substrate analog in enzyme inhibition studies?

Methodological Answer:

- Enzyme Kinetics : The compound’s β-amino acid structure mimics natural substrates (e.g., β-tyrosine in nonribosomal peptide synthesis). Use Michaelis-Menten assays with purified enzymes (e.g., SgcC monooxygenase) to measure competitive inhibition (Ki values) .

- Isotopic Labeling : Incorporate ³H or ¹⁴C isotopes at the β-position to track binding interactions via scintillation counting or autoradiography .

- Structural Analysis : Co-crystallize with target enzymes (e.g., glutamate receptor subunits) for X-ray diffraction to visualize binding pockets .

Q. What computational strategies predict the binding affinity of this compound to neurological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into glutamate receptor models (e.g., AMPA or NMDA receptors). Validate with radioligand displacement assays (IC₅₀ < 10 μM) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonding (e.g., with GluN2B subunit) and RMSD values .

Q. How do structural modifications to the phenyl ring influence bioactivity in SAR studies?

Methodological Answer:

- Substituent Screening : Synthesize analogs with electron-withdrawing (e.g., 4-F) or donating (e.g., 4-OCH₃) groups. Test in vitro bioactivity (e.g., IC₅₀ in enzyme assays) .

- Pharmacophore Modeling : Map electrostatic and hydrophobic features using MOE or Discovery Studio to prioritize substituents enhancing target engagement .

Table 3: SAR of Phenyl-Substituted Analogs

| Substituent | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| 2-CH₃ | 5.2 ± 0.3 | 12.5 | |

| 4-F | 3.8 ± 0.2 | 8.9 | |

| 4-OH | 7.1 ± 0.4 | 5.2 |

Q. What strategies mitigate racemization during large-scale synthesis?

Methodological Answer:

- Low-Temperature Processing : Conduct reactions below 30°C to reduce thermal racemization, as demonstrated in bromination-substitution protocols .

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively, achieving >99% ee .

- In Situ Monitoring : Employ inline FTIR or polarimetry to detect racemization in real time and adjust reaction parameters dynamically .

相似化合物的比较

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): Fluoro and Nitro Substituents: Enhance acidity of the carboxylic acid group and influence reactivity in cyclization reactions. For example, 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid is a precursor for dihydroquinazolinones, where EWGs facilitate intramolecular cyclization .

Electron-Donating Groups (EDGs):

Key Research Findings

- Stereochemical Control: Enzymatic resolution (e.g., lipase-catalyzed hydrolysis) achieves high enantiomeric purity (>98% ee) for fluorinated β-amino acids, critical for bioactive molecule design .

- Solid-Phase Synthesis Efficiency: Substituted phenyl-β-amino acids enable modular assembly of heterocycles, with yields up to 58.6% for intermediates like 3-amino-3-(2-fluorophenyl)propionic acid .

- Structure-Activity Relationships (SAR): Ortho-substituted derivatives (e.g., 2-nitro, 2-chloro) exhibit distinct electronic profiles compared to para-substituted analogs, influencing their utility in targeting specific enzymes or receptors .

属性

IUPAC Name |

(3S)-3-amino-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORGZFRGYDIRJA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426157 | |

| Record name | (3S)-3-Amino-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736131-48-9 | |

| Record name | (3S)-3-Amino-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。